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Compound of Interest

Compound Name: C646

Cat. No.: B1668185

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the histone acetyltransferase (HAT) inhibitor,
C646, focusing on its specificity for the closely related p300 and CBP (CREB-binding protein)
enzymes over other HAT families. The information presented is collated from various
experimental sources to offer a clear perspective on its utility as a selective chemical probe.

Quantitative Comparison of C646 Inhibition Across
Histone Acetyltransferases

C646 is a potent and selective inhibitor of the p300/CBP HAT family, demonstrating competitive
inhibition with respect to acetyl-CoA.[1] Its selectivity is a critical attribute for researchers
studying the specific roles of p300/CBP in cellular processes. The following table summarizes
the inhibitory activity of C646 against a panel of histone acetyltransferases.
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Histone

Enzyme . Percent
Acetyltransfer ] IC50 / Ki Value o Reference

Family Inhibition
ase (HAT)
p300 GNAT Ki = 400 nM 86% at 10 uM [1]12]
CBP GNAT - Similar to p300 [1]
PCAF (KAT2B) GNAT - < 10% at 10 pM [1]
GCN5 (KAT2A) GNAT - <10% at10 uM  [1]
MOZ (KAT6A) MYST - < 10% at 10 uM [1]
KAT8 (MOF) MYST No Inhibition - [3]
Serotonin N-

GNAT - < 10% at 10 pM [1]
acetyltransferase
Rtt109 - - < 10% at 10 pM [1]
Sas MYST - <10% at 10 pM [1]

Note: A definitive IC50 or Ki value for many of the less-inhibited HATs is not widely reported in
the literature, with most studies confirming a lack of significant inhibition at concentrations
effective against p300.

Experimental Protocols

To determine the inhibitory profile of C646, a robust in vitro histone acetyltransferase activity
assay is essential. The following protocol outlines a common method used to assess HAT
inhibition.

In Vitro Histone Acetyltransferase (HAT) Activity Assay
(Fluorometric)

This protocol is adapted from commercially available HAT activity assay kits.
1. Reagent Preparation:

o HAT Assay Buffer: 50 mM Tris-HCI (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
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Substrates:

o Histone H3 or H4 peptide (e.g., 50 uM).

o Acetyl-Coenzyme A (Acetyl-CoA) (e.g., 50 uM).

Enzymes: Recombinant human p300, PCAF, GCNS5, etc. (concentration to be optimized for
linear reaction kinetics).

Inhibitor: C646 dissolved in DMSO to create a stock solution (e.g., 10 mM), with serial
dilutions prepared.

Developing Solution: A reagent that reacts with the product of the HAT reaction (Coenzyme
A-SH) to produce a fluorescent signal.

. Assay Procedure:

Prepare a reaction master mix containing HAT Assay Buffer, histone peptide, and Acetyl-
CoA.

In a 96-well microplate, add the desired concentration of C646 or DMSO (vehicle control).

Add the recombinant HAT enzyme to each well to initiate the reaction.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the
reaction remains in the linear range.

Stop the reaction by adding the developing solution.

Incubate for a further 15 minutes at room temperature to allow for signal development.

Measure the fluorescence using a microplate reader at the appropriate excitation and
emission wavelengths (e.g., EX’Em = 535/587 nm).

. Data Analysis:

Subtract the background fluorescence (wells with no enzyme) from all readings.
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o Calculate the percent inhibition for each C646 concentration relative to the vehicle control.

» Plot the percent inhibition against the logarithm of the C646 concentration and fit the data to
a dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling
Pathway

To better understand the experimental process and the biological context of C646's action, the
following diagrams are provided.

Assay Execution Data Analysis
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Figure 1. Experimental workflow for determining the IC50 of C646 against HATS.

C646's inhibitory effect on p300 has significant implications for signaling pathways where p300
acts as a critical co-activator. One of the most well-studied is the NF-kB (Nuclear Factor kappa-
light-chain-enhancer of activated B cells) signaling pathway, which is central to inflammatory
responses.
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Figure 2. C646 inhibits NF-kB signaling by blocking p300-mediated histone acetylation.
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In summary, C646 is a highly selective inhibitor of the p300/CBP histone acetyltransferases. Its
limited activity against other HAT families makes it an invaluable tool for dissecting the specific
functions of p300 and CBP in health and disease. The provided experimental framework and
pathway diagram offer a comprehensive overview for researchers aiming to utilize C646 in their
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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